

Structure-activity relationship (SAR) studies of 1-(2-Aminoquinolin-3-YL)ethanone analogs

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Compound of Interest

Compound Name: 1-(2-Aminoquinolin-3-YL)ethanone

Cat. No.: B11908719

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Comparative Analysis of 1-(2-Aminoquinolin-3-yl)ethanone Analogs in Cancer Research

A detailed examination of the structure-activity relationship (SAR) of **1-(2-aminoquinolin-3-yl)ethanone** analogs reveals critical insights into their potential as anticancer agents. Modifications to the quinoline core and the acetyl group have been shown to significantly influence their cytotoxic and kinase inhibitory activities, offering a promising avenue for the development of novel cancer therapeutics.

The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties. The **1-(2-aminoquinolin-3-yl)ethanone** core, in particular, has emerged as a promising template for the design of potent kinase inhibitors and cytotoxic agents. This guide provides a comparative analysis of the structure-activity relationships of various analogs, supported by experimental data and detailed protocols.

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the **1-(2-aminoquinolin-3-yl)ethanone** scaffold have demonstrated that even minor chemical alterations can lead to significant changes in biological activity. Key areas of modification include substitutions on the quinoline ring and variations of the 3-acetyl group.

Quinoline Ring Substitutions

Substitutions at various positions of the quinoline ring have been explored to enhance the anticancer potency of these analogs. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets. While specific SAR data for a comprehensive set of **1-(2-aminoquinolin-3-yl)ethanone** analogs with systematic substitutions on the quinoline ring is not extensively available in the public domain, studies on related quinoline structures suggest that substitutions at the C-2, C-4, C-6, and C-7 positions are often crucial for activity.[\[1\]](#)

Modifications of the 3-Acetyl Group

The acetyl group at the 3-position of the quinoline ring is another key site for modification. Conversion of the ketone to other functional groups, such as oximes, hydrazones, or chalcones, has been a common strategy to generate analogs with altered biological profiles. These modifications can impact the molecule's lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which are critical for target binding and overall efficacy. For example, the synthesis of quinoline-chalcone hybrids has been shown to yield compounds with significant anticancer activity.[\[2\]](#)

Comparative Biological Activity

While a direct head-to-head comparison of a comprehensive series of **1-(2-aminoquinolin-3-yl)ethanone** analogs is limited by the available literature, data from studies on related quinoline derivatives provide valuable insights into their potential as anticancer agents. The following table summarizes the cytotoxic activity of various quinoline derivatives against different cancer cell lines. It is important to note that these compounds are not all direct analogs of **1-(2-aminoquinolin-3-yl)ethanone** but represent the broader class of quinoline-based anticancer agents.

Compound Class	Cancer Cell Line	IC50 (μM)	Reference
Quinoline-based dihydrazone	BGC-823 (Gastric)	7.01 - 34.32	[3]
Quinoline-based dihydrazone	BEL-7402 (Hepatoma)	7.01 - 34.32	[3]
Quinoline-based dihydrazone	MCF-7 (Breast)	7.016, 7.05	[3]
Quinoline-based dihydrazone	A549 (Lung)	7.01 - 34.32	[3]
2-Aminobenzo[de]isoquinoline-1,3-diones	HCT-116 (Colon)	1.3 - 8.3	[4]
2-Aminobenzo[de]isoquinoline-1,3-diones	MCF-7 (Breast)	1.3 - 8.3	[4]
2-Aminobenzo[de]isoquinoline-1,3-diones	Hep-G2 (Hepatocellular)	1.3 - 8.3	[4]
Quinoline-2-one derivative	HCT-116 (Colon)	23.5	[5]

Experimental Protocols

To ensure the reproducibility and validation of the cited biological data, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

- Cancer cell lines (e.g., MCF-7, HCT-116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **1-(2-Aminoquinolin-3-yl)ethanone** analogs (dissolved in DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
- Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

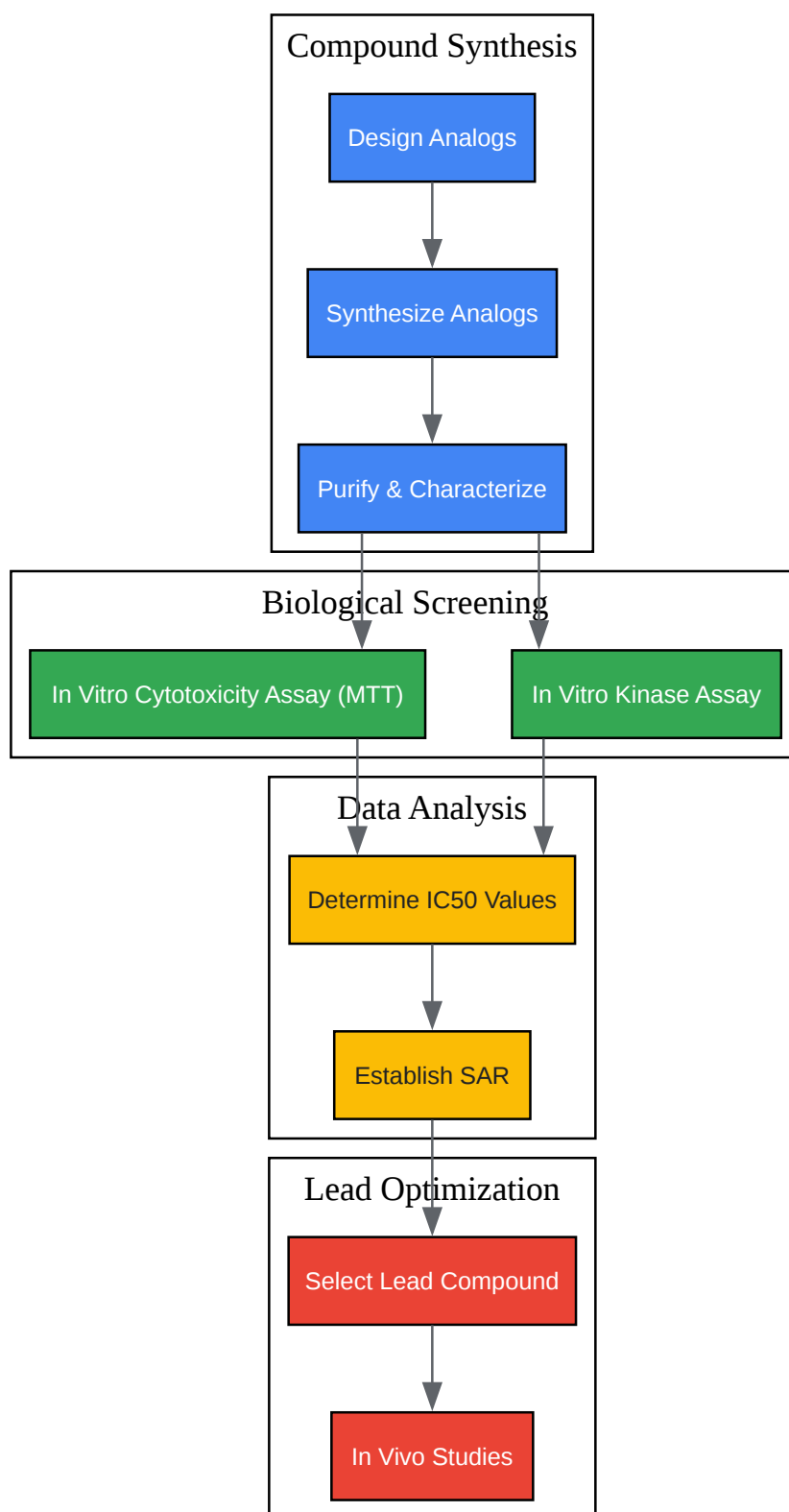
- Recombinant protein kinase
- Kinase-specific substrate (e.g., a peptide or protein)
- ATP (adenosine triphosphate)
- Kinase reaction buffer
- Test compounds (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- Microplate reader

Procedure:

- Prepare a reaction mixture containing the kinase, substrate, and buffer in a 96-well plate.
- Add the test compounds at various concentrations to the wells.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.
- Stop the reaction and add the detection reagent according to the manufacturer's instructions.
- Measure the luminescence or fluorescence signal using a microplate reader.
- Calculate the IC50 values from the dose-response curves.

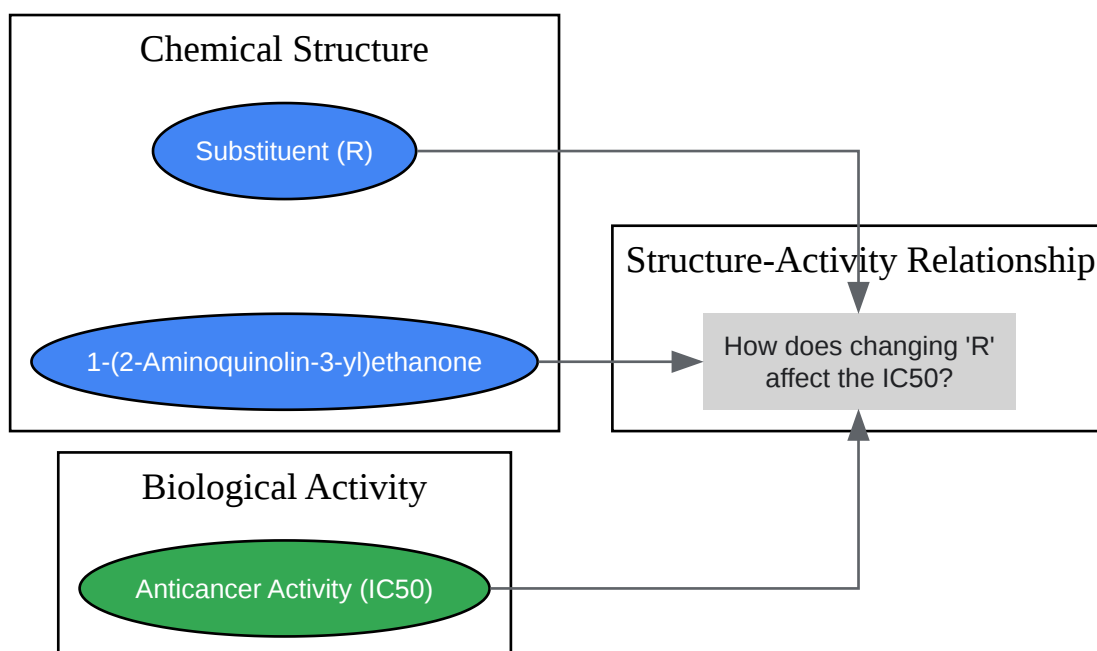
Visualizing Experimental Workflow and Logical Relationships

To better understand the process of evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the logical relationship in a structure-activity relationship study.



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Caption: A typical workflow for the discovery and development of novel anticancer agents.



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Caption: The logical relationship in a structure-activity relationship (SAR) study.

Conclusion

The **1-(2-aminoquinolin-3-yl)ethanone** scaffold represents a valuable starting point for the design of new anticancer agents. While a comprehensive SAR study on a single, unified series of analogs is not yet publicly available, the existing data on related quinoline derivatives strongly support the potential of this chemical class. Future research should focus on the systematic synthesis and evaluation of **1-(2-aminoquinolin-3-yl)ethanone** analogs to build a more complete understanding of their SAR and to identify lead compounds with improved potency and selectivity for further preclinical and clinical development.

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